2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride
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Overview
Description
2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride: is a chemical compound with the molecular formula C4H7Cl2NO3S2 and a molecular weight of 252.14 g/mol . It is known for its unique structure, which includes a thiomorpholine ring with a sulfonyl chloride and a chloro substituent. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride typically involves the chlorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfonamides or other reduced derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of various biochemical pathways .
Medicine: Its unique structure allows for the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification. This modification can inhibit enzyme activity or alter protein function, providing insights into biochemical pathways and potential therapeutic targets .
Comparison with Similar Compounds
Thiomorpholine-4-sulfonyl chloride: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
2-chloro-1-oxo-1lambda4-thiomorpholine: Lacks the sulfonyl chloride group, limiting its applications in protein modification.
4-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride: Similar structure but with different reactivity due to the position of the chloro group.
Uniqueness: 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is unique due to the presence of both a chloro and a sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-oxo-1,4-thiazinane-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO3S2/c5-4-3-7(12(6,9)10)1-2-11(4)8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBIIYMVOJPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C(CN1S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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